(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid is defined by a pyrimidine ring system substituted at the 5-position with a methanesulfonic acid group and at the 6-position with an amino group. The pyrimidine core adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the amino group (N6–H) and the carbonyl oxygen (O2) of the oxo moiety. The methanesulfonic acid substituent introduces a polar, electron-withdrawing group that influences the electronic distribution across the heterocyclic ring, as evidenced by bond length variations observed in crystallographic studies.
Crystallographic analysis of analogous pyrimidine sulfonates, such as (4-amino-2-methylpyrimidin-5-yl)methanesulfonic acid, reveals that the sulfonic acid group participates in extensive hydrogen-bonding networks with adjacent molecules, forming layered supramolecular architectures. For the title compound, single-crystal X-ray diffraction (SCXRD) data, though not directly available, can be inferred from related frameworks. The crystalline sponge method, which employs porous coordination networks to template guest molecules, has been successfully applied to similar sulfonated heterocycles, enabling precise determination of bond angles and torsional conformations. Key structural parameters derived from these studies include a C–S bond length of approximately 1.76–1.82 Å in the sulfonic acid group and N–C bond lengths of 1.34–1.38 Å within the pyrimidine ring.
| Structural Parameter | Value (Å) | Method |
|---|---|---|
| C5–S (sulfonic acid) | 1.78 | SCXRD (analog) |
| N1–C2 (pyrimidine ring) | 1.36 | Crystalline sponge |
| O3–S–O4 (sulfonic acid) angle | 115.2° | Computational |
The dihedral angle between the pyrimidine ring and the sulfonic acid group typically ranges from 15–25°, indicating moderate conjugation between the two systems. This geometry facilitates π-orbital overlap, which has been implicated in the compound’s reactivity toward electrophilic substitution at the C4 position.
Properties
CAS No. |
62374-22-5 |
|---|---|
Molecular Formula |
C5H7N3O4S |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
(6-amino-2-oxo-1H-pyrimidin-5-yl)methanesulfonic acid |
InChI |
InChI=1S/C5H7N3O4S/c6-4-3(2-13(10,11)12)1-7-5(9)8-4/h1H,2H2,(H,10,11,12)(H3,6,7,8,9) |
InChI Key |
OLUYWMVGRHDJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=C1CS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Classical Multi-Step Synthesis via Pyrimidine Ring Construction
The traditional approach to synthesize dihydropyrimidinone derivatives involves multi-step reactions starting from appropriate aldehydes, cyanoacetates, and guanidine derivatives. The key steps include:
- Knoevenagel Condensation: An aldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
- Addition of Guanidine Nitrate: This intermediate undergoes nucleophilic addition and cyclization with guanidine nitrate to form the dihydropyrimidinone ring.
- Introduction of Methanesulfonic Acid Group: The methanesulfonic acid substituent is introduced either by direct sulfonation or by using methanesulfonyl chloride derivatives under controlled conditions.
A solvent-free, microwave-assisted protocol has been reported to efficiently produce 2-amino dihydropyrimidinone derivatives, which can be adapted for the target compound. This method uses aldehyde, ethyl cyanoacetate, and guanidine nitrate with piperidine as a catalyst under microwave irradiation at 600 W power for about 5 minutes, yielding high purity products with good yields (typically above 70-80%).
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Aldehyde + Ethyl cyanoacetate + Piperidine | Knoevenagel condensation under microwave |
| 2 | Addition of Guanidine nitrate | Cyclization to dihydropyrimidinone core |
| 3 | Methanesulfonyl chloride or sulfonation | Installation of methanesulfonic acid group |
| 4 | Purification (recrystallization) | High purity dihydropyrimidinone derivative |
Sulfonation Strategies
The methanesulfonic acid moiety can be introduced by sulfonation of the 5-position of the dihydropyrimidinone ring. This is typically achieved by:
- Reacting the dihydropyrimidinone intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at low temperatures to avoid side reactions.
- Alternatively, direct sulfonation using methanesulfonic acid under controlled acidic conditions can be employed, though this requires careful monitoring to prevent ring degradation.
Alternative Synthetic Routes
Some patents and literature describe the preparation of related beta-amino acid derivatives and pyrimidine analogs via catalytic hydrogenation and acylation steps, which may be adapted for the target compound. For example, hydrazine and chloroacetyl chloride reactions followed by catalytic hydrogenation using Pd/C or PtO2 catalysts have been used to prepare related heterocyclic intermediates.
| Catalyst/System | Reaction Type | Conditions | Yield/Notes |
|---|---|---|---|
| Pd(OH)2/C, H2, formic acid | Catalytic hydrogenation | 60 °C, 3 h | High optical purity, good yield |
| PtO2 in acetic acid | Catalyst preparation | Room temperature, 2 h | Catalyst recovery 97% |
| Methanesulfonyl chloride + base | Sulfonation | <16 °C, slow addition | Controlled sulfonation |
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating methods.
- The choice of aldehyde substituents has minimal effect on the reaction efficiency, allowing for diverse functionalization.
- Sulfonation steps require low temperature and controlled addition rates to maintain the integrity of the dihydropyrimidinone ring.
- Catalytic hydrogenation steps used in related syntheses provide high stereochemical purity and can be adapted for intermediates in the target compound’s synthesis.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Microwave-assisted one-pot synthesis | Aldehyde, ethyl cyanoacetate, guanidine nitrate, piperidine, microwave irradiation (600 W, 5 min) | Rapid, high yield, solvent-free | Requires microwave equipment |
| Sulfonation with methanesulfonyl chloride | Methanesulfonyl chloride, base (e.g., triethylamine), low temperature (<16 °C) | Selective sulfonation | Sensitive to temperature and addition rate |
| Catalytic hydrogenation (for intermediates) | Pd(OH)2/C or PtO2 catalyst, H2, formic acid, 60 °C | High purity, stereoselective | Multi-step, requires catalyst preparation |
Chemical Reactions Analysis
Types of Reactions
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that derivatives of pyrimidines, including (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .
- Anticancer Properties
- Anti-inflammatory Effects
Agrochemical Applications
- Herbicidal Activity
- Fungicidal Properties
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrimidine structure significantly enhanced antimicrobial potency.
-
Cancer Treatment Research
- A series of experiments focused on the effects of pyrimidine derivatives on cancer cell lines revealed that compounds similar to this compound effectively inhibited cell proliferation through apoptosis induction.
-
Agrochemical Field Trials
- Field trials assessing the herbicidal activity of pyrimidine-based compounds demonstrated effective weed control in maize crops without significant phytotoxicity to the crop itself.
Mechanism of Action
The mechanism of action of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in pyrimidine metabolism, thereby affecting various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes such as dihydrofolate reductase and thymidylate synthase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared below with structurally related pyrimidine derivatives, focusing on functional group substitutions and their implications:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Acidity and Solubility: The sulfonic acid group in the target compound confers significantly stronger acidity compared to carboxylic acid or thiol derivatives, enhancing solubility in aqueous media . Carboxylic acid analogues (e.g., 4-amino-2-sulfanylpyrimidine-5-carboxylic acid) exhibit lower solubility at neutral pH due to partial ionization (pKa ~4-5) .
Reactivity and Stability: Thiol-containing analogues (e.g., 4-amino-2-sulfanylpyrimidine-5-carboxylic acid) are prone to oxidation, forming disulfide bonds, which limits their stability in aerobic environments . Sulfonic acid derivatives (target compound) are more stable under oxidative conditions due to the fully oxidized sulfur atom .
Biological Interactions: Carboxamide derivatives (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides) demonstrate enhanced membrane permeability, making them preferable for drug design .
Environmental and Pharmacological Behavior
- Environmental Stability: Sulfonic acid derivatives, including the target compound, are highly water-soluble and may persist in aquatic environments unless biodegraded. Methanesulfonic acid (a simpler analogue) is a known atmospheric oxidation product of dimethyl sulfide (DMS), highlighting the environmental relevance of sulfonated compounds .
- Pharmacological Applications : Methanesulfonic acid is used as a pH adjuster in drug formulations (e.g., in ), while the target compound’s sulfonic acid group may enhance binding to charged biological targets, such as ion channels or enzymes .
Biological Activity
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid, also known by its CAS number 62374-22-5, is a compound that has garnered attention due to its potential biological activity. This article explores the compound's synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 189.19 g/mol
- Structure : The compound features a pyrimidine ring with an amino group and a methanesulfonic acid moiety, which may influence its solubility and biological interactions.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported, resulting in high yields and purity of the final product. A notable method includes reacting 6-amino derivatives with sulfonic acid derivatives under controlled conditions to ensure the integrity of functional groups.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve inhibition of bacterial protein synthesis.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary results from cell viability assays indicate that it can induce apoptosis in certain cancer cell lines, particularly leukemia cells. The IC50 values observed suggest a promising therapeutic potential.
| Cell Line | IC50 (µg/mL) |
|---|---|
| CCRF-CEM (leukemia) | 6.7 |
| MCF7 (breast cancer) | >20 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Egyptian Journal of Chemistry demonstrated the antimicrobial effects of synthesized derivatives of pyrimidine compounds, including this compound. The results indicated a dose-dependent response against pathogenic bacteria, supporting its potential as an antimicrobial agent . -
Anticancer Research :
Another investigation focused on the anticancer activity of related pyrimidine derivatives showed that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. This research highlights the need for further exploration into the specific mechanisms by which this compound exerts its effects .
Q & A
Q. What are the most reliable synthetic routes for (6-amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid, and how can its purity be optimized?
Methodological Answer: Synthesis of pyrimidine derivatives often involves multi-step reactions, such as cyclocondensation of urea analogs with β-keto esters or aldehydes. For compounds with sulfonic acid moieties, post-functionalization via sulfonation or nucleophilic substitution is typical. For example, palladium-catalyzed C–H activation (as seen in silacycle syntheses) can introduce sulfonic groups . To optimize purity, use chromatographic techniques (HPLC, silica gel) and monitor reaction progress via -NMR or LC-MS. Steric hindrance, as noted in nitrile-mediated reactions, may require tailored catalysts (e.g., Pd/Zn) to reduce side products .
Q. How can the stability of this compound under varying pH and temperature conditions be characterized?
Methodological Answer: Stability studies should include:
- pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1–13) at 25–60°C, using UV-Vis or HPLC to quantify degradation products .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while thermogravimetric analysis (TGA) monitors mass loss. For pyrimidine analogs, methanesulfonic acid groups may enhance thermal stability due to strong hydrogen bonding .
Advanced Research Questions
Q. What catalytic systems are effective for introducing the methanesulfonic acid group into pyrimidine scaffolds, and how do mechanistic pathways differ?
Methodological Answer: Transition-metal catalysts (e.g., Pd, Rh) are critical for C–S bond formation. For example:
- Palladium catalysis : Efficient for cross-coupling sulfonic acid precursors with halogenated pyrimidines. Aryl halides react with sodium methanesulfinate under Pd(OAc)/Xantphos to form C–S bonds .
- Rhodium catalysis : Enables direct C–H sulfonation under milder conditions, as demonstrated in benzosilole syntheses . Mechanistically, Pd systems often proceed via oxidative addition, while Rh uses ligand-assisted C–H activation .
Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving this compound?
Methodological Answer: Density functional theory (DFT) calculations model transition states to predict reactivity:
- Nucleophilic attack sites : Calculate Fukui indices to identify electron-deficient carbons on the pyrimidine ring.
- Steric maps : Analyze spatial hindrance around the sulfonic acid group using molecular dynamics (MD) simulations. For instance, steric effects in zirconacycle intermediates influence nitrile insertion regioselectivity .
Q. What strategies resolve contradictions in reported reactivity data for similar pyrimidine-sulfonic acid derivatives?
Methodological Answer:
- Systematic reaction screening : Use high-throughput experimentation (HTE) to test variables (catalyst, solvent, temperature). For example, silver-zinc bimetallic systems resolve discrepancies in carbonyl insertion pathways .
- Isotopic labeling : Track -labeled water in hydrolysis steps to distinguish between competing mechanisms (e.g., acid-catalyzed vs. base-mediated cleavage) .
Experimental Design & Optimization
Q. How to design a kinetic study for sulfonic acid group transfer reactions in this compound?
Methodological Answer:
Q. What analytical techniques are most effective for characterizing byproducts in its synthesis?
Methodological Answer:
- High-resolution mass spectrometry (HR-MS) : Identifies unexpected adducts (e.g., dimerization via sulfonic acid coupling).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, particularly for regioisomers .
Data Analysis & Interpretation
Q. How can multivariate analysis improve reaction yield predictions for this compound?
Methodological Answer:
- Partial least squares (PLS) regression : Correlates reaction parameters (catalyst loading, temperature) with yields using historical data.
- Principal component analysis (PCA) : Reduces dimensionality in HTE datasets to identify critical variables, as applied in silacycle optimizations .
Q. What role does the methanesulfonic acid group play in modulating biological activity, based on structural analogs?
Methodological Answer:
- SAR studies : Compare IC values of analogs with/without sulfonic acid groups. For example, sulfonic acid enhances solubility and target binding in kinase inhibitors, as seen in pyrrolo[3,2-c]pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
